(2E)-N-[2-(3,5-dimethylphenoxy)ethyl]-3-phenylprop-2-enamide
CAS No.: 6531-64-2
VCID: VC8830519
Molecular Formula: C19H21NO2
Molecular Weight: 295.4 g/mol
* For research use only. Not for human or veterinary use.
![(2E)-N-[2-(3,5-dimethylphenoxy)ethyl]-3-phenylprop-2-enamide - 6531-64-2](/images/structure/VC8830519.png)
Description |
The compound (2E)-N-[2-(3,5-dimethylphenoxy)ethyl]-3-phenylprop-2-enamide is a synthetic organic molecule with a specific stereochemistry, indicated by the "(2E)" notation, which signifies the configuration of the double bond in the molecule. This compound is not extensively documented in the available literature, but its structure suggests potential applications in organic synthesis and biological research. Biological and Chemical ApplicationsCompounds with similar structures are often investigated for their biological activities, including antimicrobial and anticancer properties. The presence of aromatic rings and functional groups like amides can contribute to interactions with biological targets, such as enzymes or receptors.
Research Findings and Future DirectionsWhile specific research findings on (2E)-N-[2-(3,5-dimethylphenoxy)ethyl]-3-phenylprop-2-enamide are not available, compounds with similar structures have shown promise in biological assays. Future research could focus on synthesizing this compound and evaluating its biological activities, as well as exploring its potential as a synthetic intermediate. |
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CAS No. | 6531-64-2 | ||||||||
Product Name | (2E)-N-[2-(3,5-dimethylphenoxy)ethyl]-3-phenylprop-2-enamide | ||||||||
Molecular Formula | C19H21NO2 | ||||||||
Molecular Weight | 295.4 g/mol | ||||||||
IUPAC Name | (E)-N-[2-(3,5-dimethylphenoxy)ethyl]-3-phenylprop-2-enamide | ||||||||
Standard InChI | InChI=1S/C19H21NO2/c1-15-12-16(2)14-18(13-15)22-11-10-20-19(21)9-8-17-6-4-3-5-7-17/h3-9,12-14H,10-11H2,1-2H3,(H,20,21)/b9-8+ | ||||||||
Standard InChIKey | MFSACCRFLZVJFT-CMDGGOBGSA-N | ||||||||
Isomeric SMILES | CC1=CC(=CC(=C1)OCCNC(=O)/C=C/C2=CC=CC=C2)C | ||||||||
SMILES | CC1=CC(=CC(=C1)OCCNC(=O)C=CC2=CC=CC=C2)C | ||||||||
Canonical SMILES | CC1=CC(=CC(=C1)OCCNC(=O)C=CC2=CC=CC=C2)C | ||||||||
PubChem Compound | 1562458 | ||||||||
Last Modified | Nov 23 2023 |
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